molecular formula C10H13ClN2 B1420305 N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine CAS No. 1094883-18-7

N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine

Cat. No. B1420305
M. Wt: 196.67 g/mol
InChI Key: LNLTZMGDKDERSX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Neuroprotective Applications in Organophosphate Poisoning

Gacyclidine, a novel anti-NMDA compound, has shown promise as an adjuvant medication in treating organophosphate poisoning, particularly in scenarios mimicking military or terrorist attacks using soman as the nerve agent. Studies on primates have demonstrated that gacyclidine, when used alongside conventional emergency treatments, can ensure rapid normalization of EEG activity, clinical recovery, and neuroprotection, highlighting its therapeutic value as a CNS protective agent (Lallement et al., 1999).

Ethylene Inhibition in Agriculture

1-Methylcyclopropene (1-MCP), a compound with a similar cyclopropane structure, has been extensively studied for its ability to inhibit ethylene action in a variety of fruits, vegetables, and floricultural crops, showing significant potential to enhance the postharvest quality and shelf life of these products. Effective concentrations of 1-MCP are low, and its application ranges have been optimized for various temperature and duration conditions to achieve desired effects, illustrating its versatile role in agricultural science (Blankenship & Dole, 2003).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have shown significant potential in the fields of organic synthesis, catalysis, and drug development due to their versatility as synthetic intermediates and biological importance. These compounds have been employed in forming metal complexes, designing catalysts, and in various medicinal applications, showcasing their importance in advancing chemistry and pharmacology (Li et al., 2019).

Controlled Release Technologies in Food Preservation

Research on the stabilization and controlled release of gaseous/volatile active compounds, such as 1-MCP, has highlighted innovative approaches to improve the safety and quality of fresh produce. Various formulations and compositions have been developed to achieve controlled release, with a focus on optimizing water penetration to initiate release, indicating a promising direction for enhancing food preservation techniques (Chen et al., 2020).

Safety And Hazards

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Future Directions

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I hope this helps! If you have a different compound or a specific aspect of “N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine” that you’d like to know about, feel free to ask!


properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-13(9-3-4-9)7-8-2-5-10(11)12-6-8/h2,5-6,9H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLTZMGDKDERSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C(C=C1)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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